

Technical Support Center: In Vitro Selection of Vaborbactam-Resistant Mutants

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Compound of Interest

Compound Name: **Vaborbactam**

Cat. No.: **B611620**

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro selection of **vaborbactam**-resistant mutants.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to meropenem-**vaborbactam** observed in vitro?

A1: In vitro studies primarily identify two main mechanisms of resistance to meropenem-**vaborbactam** in KPC-producing *Klebsiella pneumoniae*:

- Porin Mutations: Loss-of-function mutations in the outer membrane porin genes, particularly *ompK36*, are frequently observed.^{[1][2]} **Vaborbactam** utilizes OmpK35 and OmpK36 to cross the outer membrane, with OmpK36 being the preferred route. Disruption of these porins reduces the intracellular concentration of **vaborbactam**.^[3]
- Increased blaKPC Gene Copy Number: Amplification of the gene encoding the KPC enzyme leads to higher levels of β -lactamase production, which can overcome the inhibitory effect of **vaborbactam**.^{[1][2][4]}

Notably, mutations in the coding region of the blaKPC gene are not a common mechanism of resistance to meropenem-**vaborbactam**, in contrast to what is sometimes observed with ceftazidime-avibactam.^{[1][2][4][5]}

Q2: At what frequency are single-step **vaborbactam**-resistant mutants selected in vitro?

A2: The frequency of spontaneous mutant selection is dependent on the concentrations of meropenem and **vaborbactam** used. Studies have shown that a combination of meropenem and **vaborbactam** at 8 μ g/mL each can suppress the mutation frequency to $<1 \times 10^{-8}$ in a majority of KPC-producing *K. pneumoniae* strains.[\[1\]](#)[\[4\]](#) For some strains, higher concentrations of meropenem (e.g., 16 μ g/mL) may be required to achieve this level of suppression.[\[1\]](#)[\[4\]](#)

Q3: What is the Mutant Prevention Concentration (MPC) and how is it relevant for **vaborbactam**?

A3: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any single-step resistant mutants in a large bacterial population ($>10^{10}$ CFU).[\[6\]](#) For meropenem-**vaborbactam**, determining the MPC is a key strategy to identify drug concentrations that can restrict the selection of resistant mutants.[\[7\]](#) Operating above the MPC is predicted to require bacteria to acquire at least two concurrent resistance mutations for growth, a much rarer event.[\[6\]](#)

Q4: How do mutations affecting **vaborbactam** resistance impact susceptibility to other antibiotics?

A4: Mutants with reduced susceptibility to meropenem-**vaborbactam**, often due to porin loss, can also exhibit reduced susceptibility to other β -lactams and β -lactam/ β -lactamase inhibitor combinations, including ceftazidime-avibactam and imipenem-relebactam.[\[2\]](#) However, some KPC variants that confer resistance to ceftazidime-avibactam may remain susceptible to meropenem-**vaborbactam**.[\[8\]](#)

Troubleshooting Guides

Problem 1: High frequency of resistant mutant selection in my in vitro experiments.

- Possible Cause 1: Suboptimal drug concentrations. The concentrations of meropenem and **vaborbactam** may be within the "mutant selection window," a range between the Minimum Inhibitory Concentration (MIC) of the wild-type strain and the MPC.[\[6\]](#)

- Solution: Increase the concentrations of meropenem and/or **vaborbactam** in your selection plates. A combination of 8 µg/mL for each component has been shown to be effective at suppressing resistance in many strains.[1][4] For strains with higher initial MICs, concentrations up to 16 µg/mL of meropenem with 8 µg/mL of **vaborbactam** may be necessary.[1]
- Possible Cause 2: High bacterial inoculum. Using a very high inoculum (e.g., >10¹⁰ CFU) increases the probability of selecting for pre-existing resistant mutants.[7]
 - Solution: While high inoculums are often necessary for resistance selection studies, ensure accurate quantification of the inoculum. Consider performing time-kill assays at different inoculum densities to understand the impact on bactericidal activity and resistance emergence.

Problem 2: Selected mutants do not show mutations in the blaKPC gene.

- Expected Finding: This is the most common finding. Resistance to meropenem-**vaborbactam** is primarily driven by mechanisms that reduce drug accumulation (porin loss) or increase enzyme production (blaKPC amplification), not by target site modification.[1][2][4]
- Next Steps:
 - Sequence Porin Genes: Analyze the sequences of ompK35 and ompK36 for frameshift mutations, insertions, or deletions that would lead to non-functional proteins.
 - Assess Gene Copy Number: Use quantitative PCR (qPCR) to determine the relative copy number of the blaKPC gene in the resistant mutants compared to the parental strain.[2]
 - Check for Genomic Rearrangements: Whole-genome sequencing can reveal larger genomic events, such as the duplication of the transposon carrying blaKPC into a high-copy-number plasmid.[2]

Data Presentation

Table 1: Meropenem-**Vaborbactam** Concentrations Required to Suppress Mutant Emergence

Meropenem Concentration (μ g/mL)	Vaborbactam Concentration (μ g/mL)	Outcome	Reference
4	8	Reduced resistance selection in 5 strains with M-V MICs \leq 0.5 μ g/mL.	[1]
8	8	Suppressed mutation frequency to $<1 \times 10^{-8}$ in 77.8% (14/18) of strains.	[1][4]
16	8	Inhibited mutant emergence in all 18 strains tested.	[1][4]
8	16	Required to reduce mutant frequency to $<1 \times 10^{-8}$ in two specific strains.	[1]

Table 2: Impact of Resistance Mechanisms on Meropenem-**Vaborbactam** MICs in *K. pneumoniae*

Resistance Mechanism	Fold Increase in M- V MIC	Highest M-V MIC Observed (μ g/mL)	Reference
ompK36 Inactivation	Up to 128-fold	8	[1]
Increased blaKPC Copy Number (in partially functional OmpK36 background)	Major contributor to MIC increase	Not specified	[1]
Mutant ompK36 vs. Wild-Type ompK36 (Median MICs)	\sim 8-fold increase (0.25 vs 0.03 μ g/mL)	0.25 (median)	[8][9]

Experimental Protocols

1. Protocol for In Vitro Selection of Single-Step Resistant Mutants

This protocol is adapted from methodologies described for selecting meropenem-**vaborbactam** resistant mutants.[2][7]

- Materials:

- Parental KPC-producing *K. pneumoniae* isolate.
- Mueller-Hinton (MH) broth and MH agar plates.
- Meropenem and **vaborbactam** analytical powders.
- Spectrophotometer.
- Sterile saline (0.85% NaCl).

- Procedure:

- Prepare Inoculum: a. Inoculate a single colony of the parental strain into MH broth and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh MH broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5). c. Centrifuge the culture, wash the pellet with sterile saline, and resuspend to a high density (e.g., 10¹⁰ CFU/mL).
- Prepare Selection Plates: a. Prepare MH agar plates containing various concentrations of meropenem-**vaborbactam**. A fixed concentration of **vaborbactam** (e.g., 8 µg/mL) with two-fold serial dilutions of meropenem is a common approach. Concentrations should range from the parental MIC to >64x MIC.[7]
- Plating and Incubation: a. Plate 100 µL of the high-density inoculum onto each selection plate. b. Prepare serial dilutions of the inoculum in sterile saline to determine the exact CFU/mL by plating on drug-free MH agar. c. Incubate all plates at 37°C for 24-48 hours.
- Confirmation and Analysis: a. Count the colonies on the selection plates and the drug-free plates to calculate the mutation frequency (ratio of resistant CFUs to the total number of CFUs plated).[7] b. Pick resistant colonies and re-streak them onto agar with the same

drug concentration to confirm resistance. c. Perform MIC testing on confirmed mutants to quantify the change in susceptibility. d. Subject confirmed mutants to molecular analysis (e.g., sequencing of *ompK35/36*, qPCR for *blaKPC* copy number).

2. Broth Microdilution MIC Testing Protocol

This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[\[10\]](#) [\[11\]](#)

- Materials:

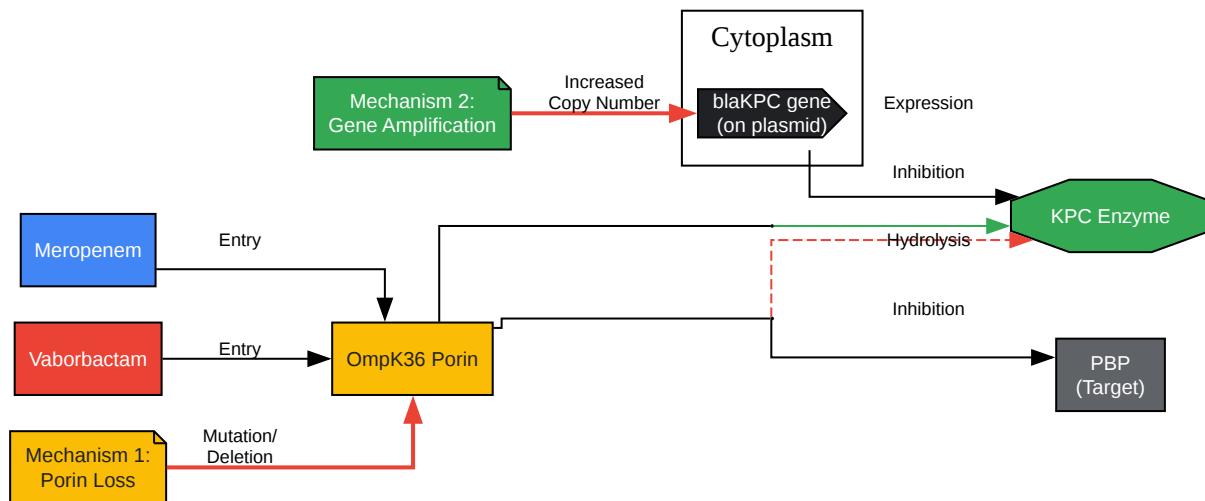
- Cation-adjusted Mueller-Hinton broth (CAMHB).
- 96-well microtiter plates.
- Meropenem and **vaborbactam** stock solutions.
- Bacterial inoculum standardized to 0.5 McFarland.

- Procedure:

- Prepare serial two-fold dilutions of meropenem in CAMHB in the microtiter plate. **Vaborbactam** is typically tested at a fixed concentration (e.g., 8 µg/mL) added to each well.[\[12\]](#)[\[11\]](#)
- Prepare the bacterial inoculum by suspending colonies in saline to match a 0.5 McFarland turbidity standard.
- Dilute the standardized inoculum so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.
- Inoculate each well of the microtiter plate with the diluted bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 37°C for 16-20 hours in ambient air.

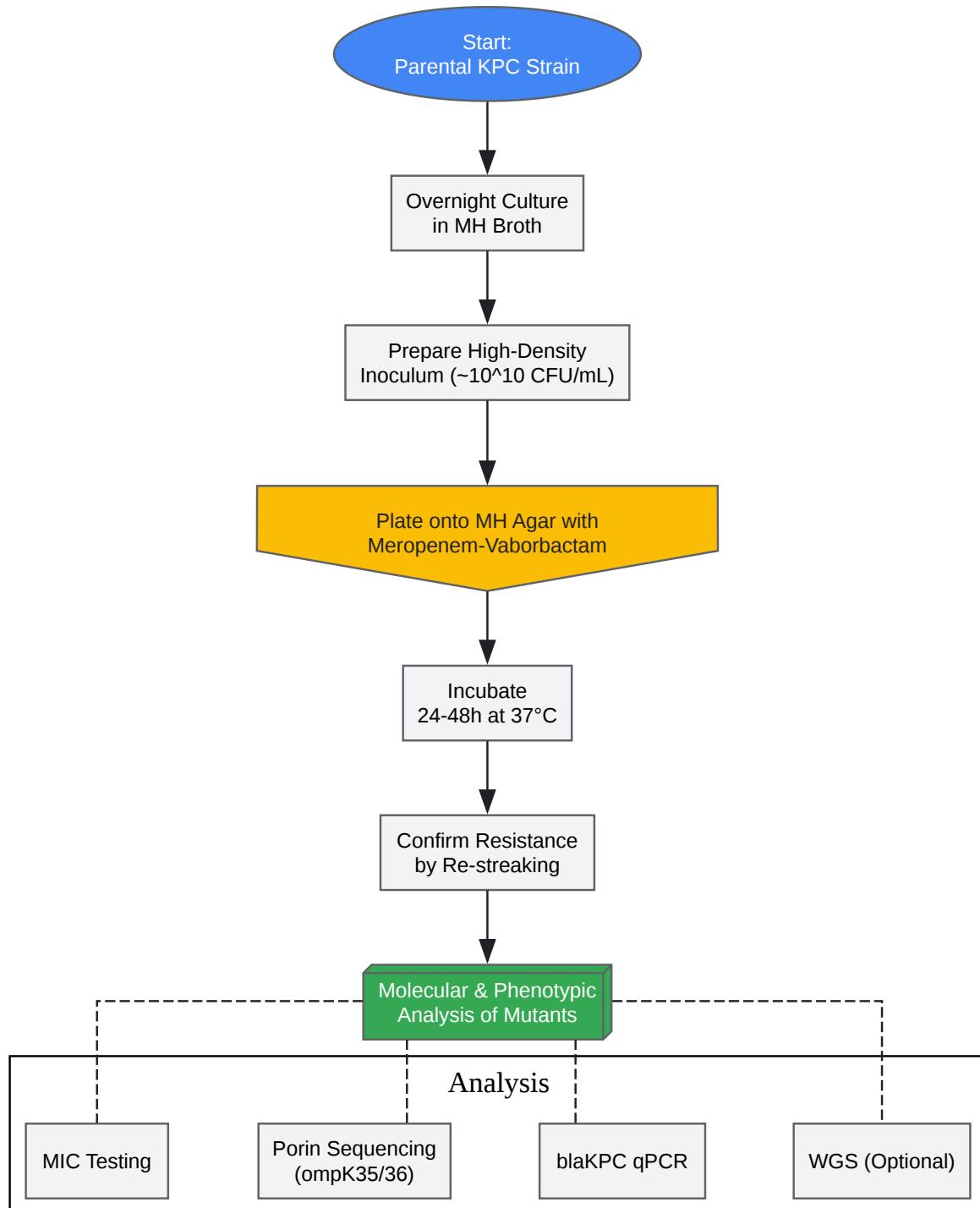
- The MIC is the lowest concentration of meropenem (in the presence of fixed **vaborbactam**) that completely inhibits visible bacterial growth.

Visualizations



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Caption: Mechanisms of meropenem-**vaborbactam** resistance in KPC-producing bacteria.

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Caption: Experimental workflow for selecting and characterizing resistant mutants.

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